4-chloro-3-(propan-2-yl)benzonitrile
Description
4-Chloro-3-(propan-2-yl)benzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the para position (C4) and an isopropyl group at the meta position (C3) on the aromatic ring. Its molecular formula is C₁₀H₉ClN, with a molecular weight of 178.64 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the nitrile group's versatility in further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .
Properties
CAS No. |
1349716-25-1 |
|---|---|
Molecular Formula |
C10H10ClN |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-(propan-2-yl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzonitrile.
Alkylation: The 4-chlorobenzonitrile undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(propan-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 4-substituted benzonitriles.
Oxidation: Formation of 4-chloro-3-(propan-2-yl)benzoic acid or 4-chloro-3-(propan-2-yl)benzaldehyde.
Reduction: Formation of 4-chloro-3-(propan-2-yl)benzylamine.
Scientific Research Applications
4-Chloro-3-(propan-2-yl)benzonitrile, also known as a substituted benzonitrile, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the diverse applications of this compound, particularly in the realms of medicinal chemistry, material science, and organic synthesis.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzonitriles can inhibit tumor growth in vitro by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. A study highlighted its effectiveness against a range of bacterial strains, suggesting that the chlorinated aromatic structure enhances its interaction with microbial cell membranes . This property makes it a candidate for developing new antibacterial treatments.
Polymer Synthesis
This compound can be utilized as a building block in polymer chemistry. Its nitrile group allows for participation in nucleophilic addition reactions, enabling the formation of high-performance polymers. Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties .
Dye Production
The compound's vibrant color properties make it suitable for use in dye synthesis. It can serve as an intermediate in producing various dyes used in textiles and coatings. Studies have shown that dyes derived from benzonitriles exhibit excellent lightfastness and chemical stability .
Synthetic Intermediates
In organic synthesis, this compound is often employed as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions. A notable application is in synthesizing pharmaceuticals where specific modifications are required to achieve desired biological activities .
Catalysis
Research has also indicated that this compound can act as a ligand in catalytic processes. Its ability to coordinate with metal centers enhances reaction rates and selectivity in cross-coupling reactions, which are critical in forming carbon-carbon bonds .
Case Study 1: Anticancer Drug Development
A collaborative study between several universities investigated the potential of this compound derivatives as anticancer agents. The research involved synthesizing various analogs and evaluating their efficacy against breast cancer cell lines. Results demonstrated significant cytotoxicity compared to standard chemotherapeutics, leading to further investigation into their mechanism of action .
Case Study 2: Development of Antimicrobial Agents
Another study focused on the antimicrobial activity of this compound against resistant bacterial strains. The findings revealed that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), prompting further exploration into its application as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-chloro-3-(propan-2-yl)benzonitrile depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form interactions with active sites of enzymes, while the isopropyl and chlorine substituents can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The electronic and steric effects of substituents significantly influence the reactivity, solubility, and applications of benzonitrile derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (CF₃) in 4-chloro-3-(trifluoromethyl)benzonitrile increases lipophilicity and electron-withdrawing effects, making it suitable for hydrophobic binding in agrochemicals . In contrast, the isopropyl group in the target compound provides moderate steric bulk without significantly altering electronic properties.
Biological Activity
4-Chloro-3-(propan-2-yl)benzonitrile, a compound with the molecular formula C10H10ClN, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a chloro group at the para position and an isopropyl group at the meta position of the benzonitrile structure. Its molecular weight is approximately 206.67 g/mol, which influences its reactivity and interactions with biological targets.
Research indicates that this compound may interact with various biomolecules, including enzymes and receptors. These interactions can modulate biochemical pathways, suggesting potential therapeutic applications in drug development.
Enzyme Interactions
Studies have shown that this compound can bind to specific enzymes, influencing their activity. For instance, it has been investigated for its potential to act as an antagonist in various receptor systems, which could be beneficial in treating conditions like cancer or metabolic disorders.
Case Studies
- Antagonist Activity : In a study focused on non-peptide antagonists, compounds structurally similar to this compound were synthesized and tested for their ability to inhibit specific receptors. The structure-activity relationship (SAR) indicated that modifications at the chloro position significantly affected antagonist potency .
- Inhibition Studies : Another research highlighted the compound's effectiveness in inhibiting certain kinases involved in cancer proliferation. The IC50 values obtained from these studies suggest that the compound exhibits promising inhibitory activity against key targets .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-2-(propan-2-yl)benzonitrile | Chloro group at para position | Different substitution pattern affecting reactivity |
| 4-Chloro-3-[methylamino]benzonitrile | Methyl instead of isopropyl amino | Potentially different biological activity |
| 4-Bromo-3-(propan-2-yl)benzonitrile | Bromine instead of chlorine | May exhibit different stability and reactivity |
This table illustrates how structural variations can lead to differences in biological activity and potential therapeutic applications.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. Notably, modifications to the isopropyl group have shown enhanced binding affinity to target receptors, suggesting avenues for further drug development.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit cellular proliferation in cancer cell lines. The effectiveness varied based on structural modifications, highlighting the importance of SAR in drug design.
Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into the binding interactions between this compound and its target proteins. These simulations help predict how changes in structure can influence biological activity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
